bis(2-chloropropyl)amine
Overview
Description
Bis(2-chloropropyl)amine is an organic compound with the molecular formula C₆H₁₃Cl₂N. It is a derivative of amine, characterized by the presence of two 2-chloropropyl groups attached to a central nitrogen atom. This compound is known for its utility in various chemical synthesis processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-chloropropyl)amine can be synthesized through the reaction of 2-chloropropanol with ammonia or primary amines under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and adjustment to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloropropyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or other oxidized products.
Reduction Reactions: this compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled temperature and pH conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted amines, amides, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-chloropropyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-chloropropyl)amine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic centers, such as the nitrogen atoms in DNA or proteins, leading to modifications in their structure and function. This interaction can disrupt normal cellular processes, making it useful in various therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
N-methyl-bis(2-chloropropyl)amine: Similar in structure but with a methyl group attached to the nitrogen atom.
Bis(3-chloropropyl)amine: Differing by the position of the chlorine atom on the propyl chain.
Bis(2-chloroethyl)amine: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
Bis(2-chloropropyl)amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(2-chloropropyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N/c1-5(7)3-9-4-6(2)8/h5-6,9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYRBEIHRSEKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269163 | |
Record name | 2-Chloro-N-(2-chloropropyl)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-71-0 | |
Record name | 2-Chloro-N-(2-chloropropyl)-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2475-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-chloropropyl)-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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